

# Safety and tolerability of (2R,2R)-PF-07258669 compared to placebo

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## Compound of Interest

Compound Name: (2R,2R)-PF-07258669

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An evaluation of the safety and tolerability of the melanocortin-4 receptor (MC4R) antagonist **(2R,2R)-PF-07258669** has been conducted in a first-in-human, single ascending dose (SAD) clinical trial. This guide provides a comparative analysis of the safety profile of PF-07258669 versus placebo, based on the available clinical trial data. The information is intended for researchers, scientists, and drug development professionals.

## Overview of (2R,2R)-PF-07258669

**(2R,2R)-PF-07258669** is an orally active antagonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor primarily expressed in the brain that is crucial in regulating appetite and energy expenditure.<sup>[1][2]</sup> By blocking MC4R signaling, PF-07258669 has the potential to address conditions characterized by appetite loss, such as anorexia and cachexia.<sup>[2][3]</sup> Preclinical studies in aged rats have demonstrated that PF-07258669 can increase food intake and body weight.<sup>[3]</sup> The compound has advanced to Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.<sup>[1]</sup>

## Safety and Tolerability in a Single Ascending Dose Study

A randomized, placebo-controlled, first-in-human, single ascending oral dose study (NCT04628793, Study C4541001) was conducted to evaluate the safety and tolerability of PF-07258669 in healthy adult participants.<sup>[4][5]</sup> The study assessed single doses ranging from 0.1 mg to 300 mg.<sup>[4]</sup>

## Summary of Treatment-Emergent Adverse Events (TEAEs)

Oral administration of single ascending doses of PF-07258669 was found to be safe and well-tolerated.<sup>[4]</sup> All treatment-emergent adverse events (TEAEs) reported were of mild severity.<sup>[4]</sup> A total of 19 TEAEs were observed in 14 of the 29 study participants.<sup>[4]</sup> Of these, 7 adverse events occurred in 6 participants who received the placebo, while 12 adverse events were reported in 10 participants who received PF-07258669 at doses of 1 mg or higher.<sup>[4]</sup> No adverse events were reported in the cohorts receiving less than 1 mg of PF-07258669.<sup>[4]</sup> The incidence of adverse events was comparable between the placebo and PF-07258669 groups (33.3% for placebo and ranging from 16.7% to 50.0% for PF-07258669  $\geq 1$  mg groups).<sup>[4]</sup>

The most frequently reported adverse event was an increase in blood triglycerides, with two occurrences in two separate participants.<sup>[4]</sup> Of the 19 TEAEs, five were considered by the investigator to be treatment-related: one in the placebo group and four in the PF-07258669 groups.<sup>[4]</sup>

Adverse Event Category	PF-07258669 (1 mg - 300 mg)	Placebo
Total Participants with TEAEs	10	6
Total Number of TEAEs	12	7
Severity of all TEAEs	Mild	Mild
Most Frequent TEAE	Increased blood triglycerides (2 events in 2 participants)	Not Specified
Treatment-Related TEAEs	4	1
Incidence of AEs	16.7% - 50.0% (for doses $\geq 1$ mg)	33.3%

Data from the Clinical Study Report Synopsis for Study C4541001.<sup>[4]</sup>

No clinically significant abnormal trends were noted in vital signs for participants who received PF-07258669 when compared to the placebo group.<sup>[4]</sup> One participant who received a 3 mg

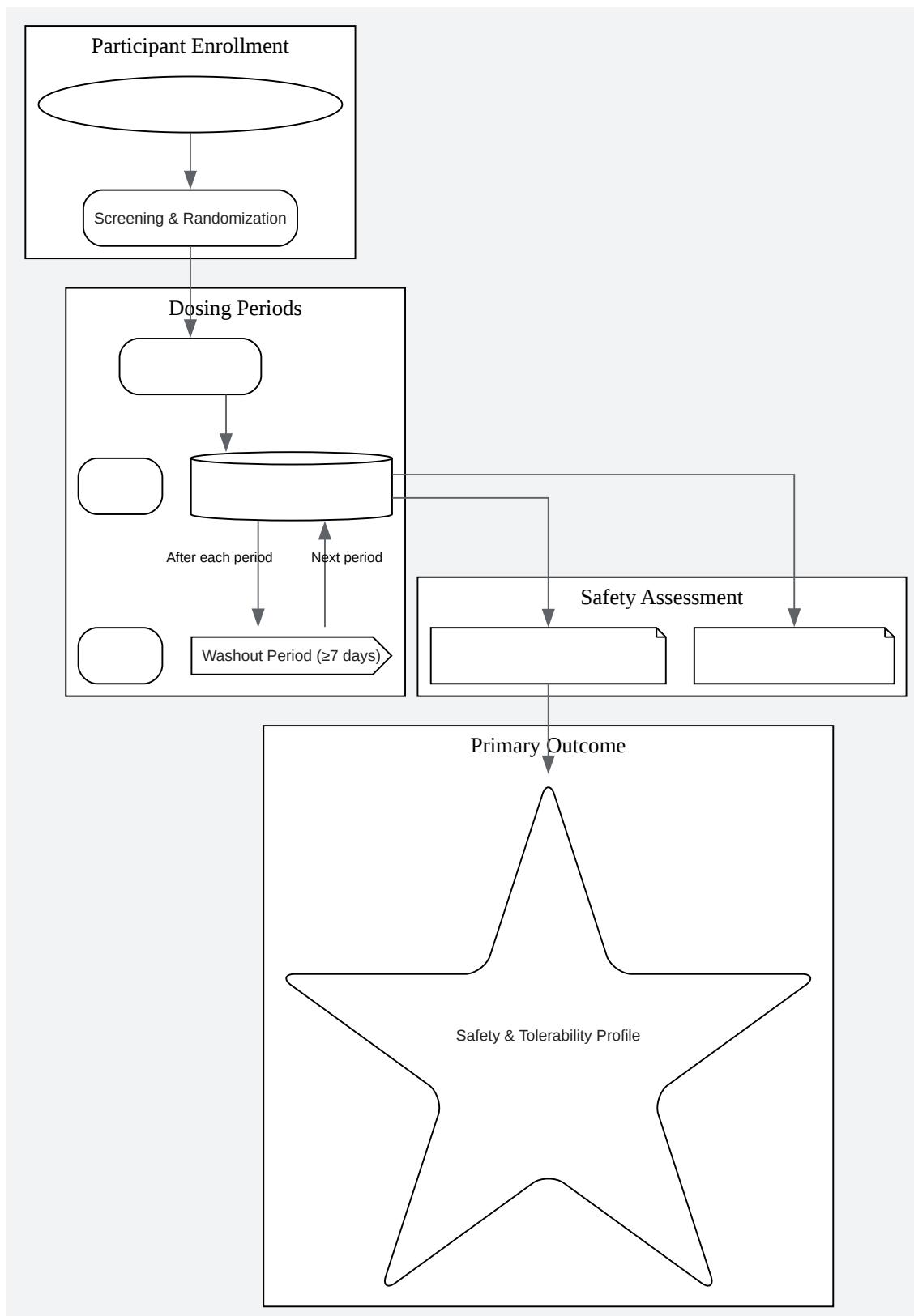
dose of PF-07258669 experienced a single event of asymptomatic orthostatic hypotension six hours after dosing.[4]

## Experimental Protocols

### Single Ascending Dose (SAD) Study Design (NCT04628793)

This Phase 1 study was a randomized, investigator- and participant-blind, sponsor-open, and placebo-controlled trial.[4] The primary objective was to assess the safety and tolerability of single ascending oral doses of PF-07258669 in healthy adult participants.[4][5]

- Participants: Up to approximately 24 healthy adults were planned to be enrolled, with a final count of 29 participants.[4][5] Inclusion criteria required participants to be overtly healthy, with a Body Mass Index (BMI) between 17.5 and 30.5 kg/m<sup>2</sup>, and a total body weight greater than 50 kg.[5]
- Dosing: The study was designed with up to three cohorts, each with approximately eight participants. Each participant was scheduled to go through four treatment periods, receiving three different doses of PF-07258669 and one dose of placebo. A washout period of at least 7 days was implemented between each treatment period. The dose levels of PF-07258669 ranged from 0.1 mg to 300 mg.[4]
- Safety Monitoring: Safety assessments included the monitoring of adverse events, clinical safety laboratory tests (hematology, clinical chemistry, and urinalysis), vital signs, continuous cardiac monitoring, 12-lead electrocardiograms (ECGs), respiratory rate, oral body temperature, physical examinations, and neurological examinations.[4][6]



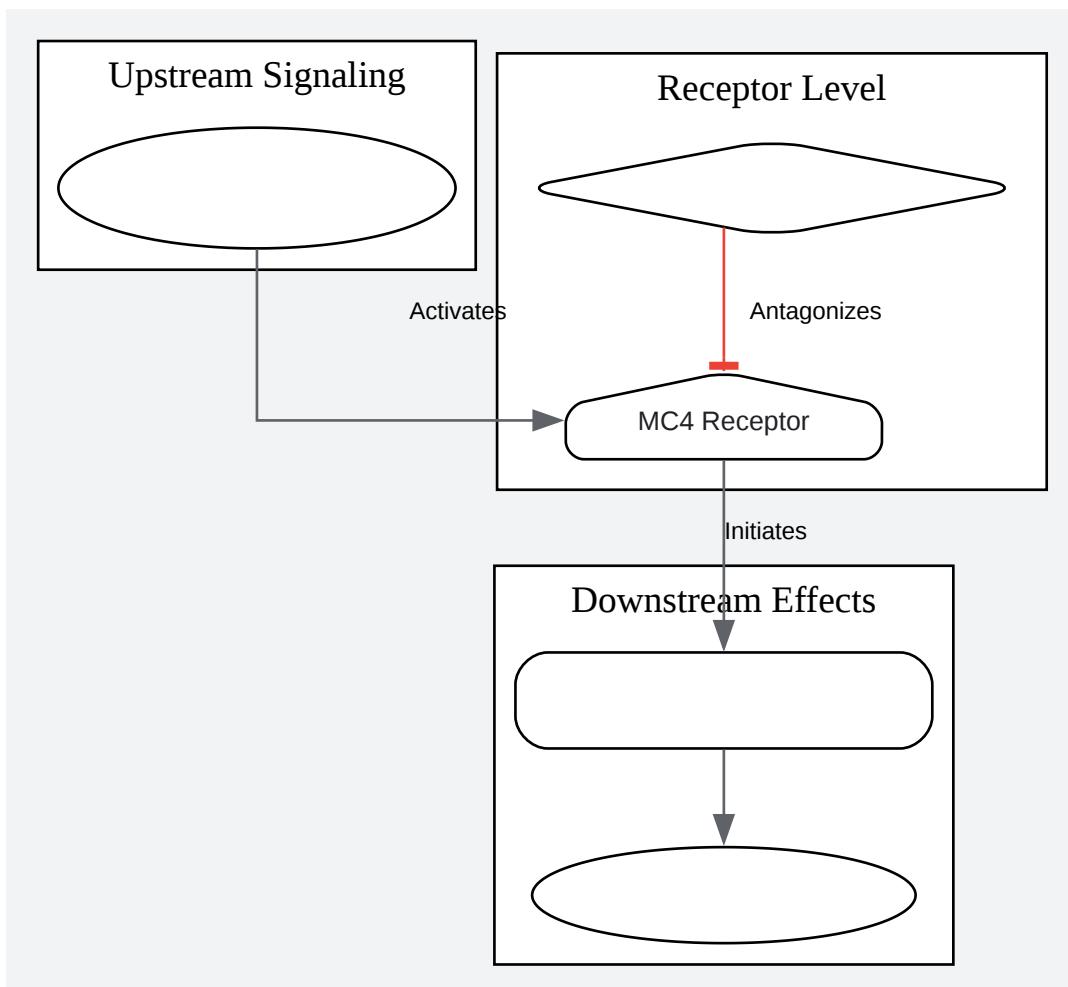
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Workflow of the Single Ascending Dose (SAD) Clinical Trial.

## Multiple Ascending Dose (MAD) Study Design (NCT05113940)

A Phase 1, randomized, double-blind, sponsor-open, placebo-controlled study was also initiated to investigate the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of PF-07258669 in healthy adult participants.[\[6\]](#)[\[7\]](#)

- Study Design: Part A of the study focuses on evaluating the safety and pharmacokinetics of multiple ascending oral doses of PF-07258669. Optional cohorts for healthy adult Japanese participants and/or older adult participants were also planned. Part B is designed as a 2-period, fixed-sequence, multiple-dose, open-label investigation into the effect of PF-07258669 on the pharmacokinetics of midazolam.[\[6\]](#)
- Primary Outcome Measures: The primary outcomes for Part A are the number of participants who experience treatment-emergent adverse events (TEAEs) and the number of participants with laboratory test abnormalities.[\[6\]](#)



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Mechanism of Action of **(2R,2R)-PF-07258669**.

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